Methyl-3-phenoxybenzoat

Übersicht

Beschreibung

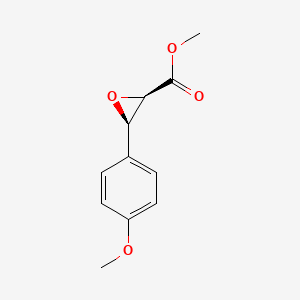

Methyl 3-phenoxybenzoate is a chemical compound that is structurally related to various benzoate esters. While the provided papers do not directly discuss methyl 3-phenoxybenzoate, they do provide insights into similar compounds and their properties, which can be extrapolated to understand methyl 3-phenoxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of phenols or benzoic acids. For instance, the synthesis of trifluoromethylbenzo[b]furans from phenols is achieved via direct ortho functionalization using extended Pummerer reaction, which could be a potential method for synthesizing derivatives of methyl 3-phenoxybenzoate . Another related synthesis involves palladium-catalyzed cycloisomerization of phenols followed by acid-catalyzed allylic isomerization or nucleophilic substitution . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-phenoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-phenoxybenzoate can be complex, with extensive intermolecular hydrogen bonding as seen in the crystal structure of methyl 4-hydroxybenzoate . Bismuth tris(3-methylbenzoate) showcases a coordination number of 9 for bismuth atoms, indicating a potential for complex molecular geometries in related compounds .

Chemical Reactions Analysis

The reactivity of benzoate esters can be inferred from the transformation of the methylthio group in trifluoromethylbenzo[b]furans to increase the diversity of the compounds . Additionally, the ionization of hydroxybenzoates by free electron transfer suggests that the position of the hydroxy group can significantly affect the product distribution and stability of the resulting radical cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-phenoxybenzoate can be deduced from studies on similar compounds. For example, the experimental and computational analysis of methyl 4-hydroxybenzoate provides insights into its vibrational spectra and chemical quantum parameters, which could be relevant for understanding the properties of methyl 3-phenoxybenzoate . The antioxidant activity of methyl-3,4-dihydroxybenzoate indicates that the presence of hydroxy groups in benzoate esters can confer significant biological activity .

Wissenschaftliche Forschungsanwendungen

Pharmakologische Aktivität

Methyl-3-phenoxybenzoat: wurde auf seine potenziellen pharmakologischen Aktivitäten untersucht. Derivate dieser Verbindung, wie z. B. 2-Cyanoprop-2-yl-3-phenoxybenzoat, haben vielversprechende Ergebnisse in Bezug auf die Agonistenaktivität des Peroxisomen-Proliferator-aktivierten Rezeptors γ (PPAR-γ) gezeigt. Diese Aktivität ist bedeutsam, da PPAR-γ eine entscheidende Rolle bei der Regulation des Glukose- und Lipidstoffwechsels spielt, was es zu einem Ziel für die Diabetesbehandlung macht . Darüber hinaus wurde festgestellt, dass diese Derivate in der Lage sind, Glucokinase zu aktivieren und die Protein-Glykierung zu hemmen, was wichtige Faktoren bei der Diabetesbehandlung und der Verhinderung von Komplikationen im Zusammenhang mit der Krankheit sind .

Antiglykierungs-Eigenschaften

Die antiglykierenden Eigenschaften von This compound-Derivaten sind besonders bemerkenswert. Glykierung ist ein Prozess, bei dem Zuckermoleküle nicht-enzymatisch an Proteine oder Lipide binden, was häufig zu dysfunktionalen Molekülen führt, die zur Alterung und verschiedenen chronischen Krankheiten beitragen. Durch die Hemmung dieses Prozesses könnten Derivate von this compound möglicherweise verwendet werden, um das Fortschreiten altersbedingter Erkrankungen zu verlangsamen und die Behandlung von Erkrankungen wie Diabetes zu verbessern .

Synthese von bioaktiven Molekülen

Die Verbindung dient als Vorläufer bei der Synthese von bioaktiven Molekülen. Ihre Derivate wurden synthetisiert und auf ihre biologischen Aktivitäten untersucht, zu denen antioxidative, entzündungshemmende, antiallergische, immunmodulatorische, kardiologische und antimikrobielle Wirkungen gehören. Dieses breite Spektrum an potenziellen Anwendungen resultiert aus den strukturellen Merkmalen und Eigenschaften von Verbindungen, die ein Diphenyloxid-Fragment enthalten .

Umweltanwendungen

In der Umweltwissenschaft war This compound an Studien beteiligt, die sich mit der Mineralisierung organischer Verbindungen durch Bakterienkulturen befassen. Untersuchungen haben gezeigt, dass bestimmte bakterielle Co-Kulturen 3-Phenoxybenzoat, eine verwandte Verbindung, metabolisieren und mineralisieren können. Dieser Prozess ist wichtig für den biologischen Abbau synthetischer organischer Verbindungen in der Umwelt .

Wirkmechanismus

Target of Action

Methyl 3-phenoxybenzoate, also known as 2-cyanoprop-2-yl 3-phenoxybenzoate, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

Methyl 3-phenoxybenzoate acts as an agonist to PPAR-γ, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including the regulation of fatty acid storage and glucose metabolism . Additionally, this compound is capable of activating glucokinase, which can enhance the conversion of glucose to glucose-6-phosphate, a key step in the glycolysis pathway . It also exhibits the ability to inhibit protein glycation .

Biochemical Pathways

The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate affects several biochemical pathways. The activation of PPAR-γ can lead to increased fatty acid storage and improved glucose metabolism . The activation of glucokinase enhances the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions .

Result of Action

The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate leads to molecular and cellular effects such as improved glucose metabolism, increased fatty acid storage, and inhibition of protein glycation . These effects could potentially be beneficial in the management of conditions like diabetes, where glucose metabolism is impaired .

Safety and Hazards

Zukünftige Richtungen

The broad spectrum of indications for compounds containing a diphenyloxide fragment is a result of their structural features and properties . It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .

Eigenschaften

IUPAC Name |

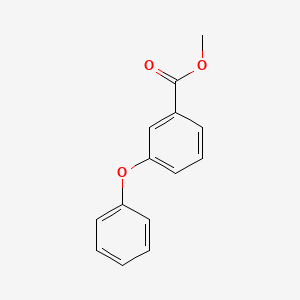

methyl 3-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMDCSPTJONPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198825 | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50789-43-0 | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?

A: The research indicates that methyl 3-phenoxybenzoate is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms methyl 3-phenoxybenzoate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)